An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1H-indazole-4-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1H-indazole-4-carboxylate
This guide provides a comprehensive technical overview of Ethyl 1H-indazole-4-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its core physicochemical properties, spectroscopic profile, and the analytical methodologies required for its robust characterization. This document moves beyond a simple data sheet, offering insights into the causality behind its characteristics and the experimental logic for its analysis.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a fusion of benzene and pyrazole rings, is a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions make it a cornerstone for designing molecules with specific biological activities. Ethyl 1H-indazole-4-carboxylate (CAS No. 885279-45-8) is a particularly valuable derivative. The ester functionality at the 4-position serves as a versatile chemical handle for further molecular elaboration, while the unsubstituted N-H of the pyrazole ring provides a crucial site for hydrogen bonding or regioselective N-alkylation. Consequently, this compound is a key intermediate in the synthesis of potential anti-inflammatory agents, anti-cancer therapies, and novel agrochemicals.[3] Understanding its fundamental properties is therefore not an academic exercise, but a prerequisite for its effective and efficient use in any synthetic or screening campaign.
Core Physicochemical & Molecular Properties
The intrinsic properties of a molecule dictate its behavior in both chemical reactions and biological systems. The data presented below are a combination of reported values and expert--based predictions derived from closely related analogs, such as the methyl ester and other positional isomers.
| Property | Value / Description | Source(s) / Rationale |
| CAS Number | 885279-45-8 | [3][4] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3][4] |
| Molecular Weight | 190.20 g/mol | [3][4] |
| Appearance | Yellow solid | [3] |
| Purity | Typically ≥97% (by HPLC) | [3] |
| Storage | Store at 0-8 °C, desiccated | [3] |
| Melting Point | Predicted: ~130-140 °C | Based on the analogous Methyl 1H-indazole-4-carboxylate (mp 133-138 °C) |
| Boiling Point | Not available (likely decomposes) | High-melting solids with N-H bonds often decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform; Sparingly soluble in Ethyl Acetate; Insoluble in Water and Hexanes. | General solubility profile for polar heterocyclic esters. |
| pKa (Acidity of N-H) | Predicted: ~13.5 - 14.0 | Based on the parent 1H-indazole (pKa = 13.86)[5] |
| pKa (Basicity of N2) | Predicted: ~1.0 | Based on the parent 1H-indazole (pKa = 1.04 for the conjugate acid)[5] |
Insight into Acidity and Basicity:
Ethyl 1H-indazole-4-carboxylate is an amphoteric molecule. The lone pair on the N2 nitrogen can be protonated under strongly acidic conditions, while the N1 proton is acidic and can be removed by a strong base. The predicted pKa of ~13.8 suggests that a relatively strong base (e.g., sodium hydride or potassium carbonate in a polar aprotic solvent) is required for deprotonation, a common first step in N-alkylation reactions.
The Spectroscopic Signature: A Blueprint for Identification
Spectroscopic analysis provides an unambiguous structural fingerprint. While a definitive, published spectrum for this specific isomer is elusive, we can construct a highly accurate, predicted profile based on extensive data from positional isomers and foundational principles of spectroscopy.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). The following predictions are for a spectrum recorded at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~13.5 | Broad Singlet | 1H | N1-H | The acidic proton of the indazole ring. Its chemical shift is highly dependent on solvent and concentration. |
| ~8.4 | Singlet | 1H | H3 | The proton at position 3 is a singlet as it has no adjacent protons. It is typically downfield due to the influence of the adjacent nitrogen atoms. |
| ~7.9 | Doublet | 1H | H5 | Part of the aromatic system. Coupled to H6. |
| ~7.7 | Doublet | 1H | H7 | Part of the aromatic system. Coupled to H6. |
| ~7.4 | Triplet | 1H | H6 | Coupled to both H5 and H7, appearing as a triplet (or more accurately, a doublet of doublets). |
| ~4.4 | Quartet | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl ester are split into a quartet by the adjacent methyl group (n+1 rule). |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Key Insights |
| ~165 | Quaternary | C =O | The carbonyl carbon of the ester group is characteristically downfield. |
| ~141 | Quaternary | C 7a | Bridgehead carbon adjacent to N1. |
| ~135 | CH | C 3 | The carbon at position 3, adjacent to both nitrogens. |
| ~129 | CH | C 5 | Aromatic methine carbon. |
| ~125 | CH | C 6 | Aromatic methine carbon. |
| ~122 | Quaternary | C 3a | Bridgehead carbon adjacent to N2. |
| ~118 | Quaternary | C 4 | The carbon bearing the ester group. Its shift is influenced by the electron-withdrawing nature of the ester. |
| ~110 | CH | C 7 | Aromatic methine carbon, typically the most upfield of the aromatic carbons. |
| ~61 | CH₂ | -O CH₂CH₃ | The methylene carbon of the ethyl ester. |
| ~14 | CH₃ | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
// Invisible nodes for structure positioning node [shape=point, width=0.01, height=0.01]; p_H3 [pos="1,2!"]; p_H5 [pos="2,1!"]; p_H6 [pos="3,1!"]; p_H7 [pos="2,2!"]; p_NH [pos="1,1!"]; p_Et [pos="0,2!"];
// Edges from structure points to NMR data edge [color="#4285F4", arrowhead=vee, penwidth=1.5]; p_H3 -> H3; p_H5 -> H5; p_H6 -> H6; p_H7 -> H7; p_NH -> NH; p_Et -> CH2; p_Et -> CH3;
edge [color="#34A853", arrowhead=vee, penwidth=1.5]; p_H3 -> C3; p_H5 -> C5; p_H6 -> C6; p_H7 -> C7; p_Et -> C_Et; structure -> C_O [style=invis]; // to position C=O structure -> C4 [style=invis]; // to position C4 }
A conceptual diagram linking key structural features of Ethyl 1H-indazole-4-carboxylate to their predicted NMR chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The spectrum is dominated by the vibrations of the ester and the N-H bond.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3100 | Medium, Broad | N-H Stretch | Indazole N-H |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium-Weak | C-H Stretch | Ethyl group (aliphatic) |
| ~1715 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| 1620 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Ester (asymmetric) |
The most diagnostic peak is the strong, sharp carbonyl (C=O) stretch around 1715 cm⁻¹. Its precise position can give clues about conjugation and electronic environment.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which aid in confirming the structure. Using an electrospray ionization (ESI) source in positive mode, the following is expected.
| m/z Value | Predicted Identity | Fragmentation Pathway |
| 191.08 | [M+H]⁺ | Protonated molecular ion (C₁₀H₁₁N₂O₂⁺) |
| 163.08 | [M-C₂H₄+H]⁺ | Loss of ethene via McLafferty rearrangement |
| 146.06 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical |
| 118.05 | [M-CO₂Et]⁺ | Loss of the entire carboethoxy group |
The exact mass of the [M+H]⁺ ion, determined by high-resolution mass spectrometry (HRMS), is the most powerful confirmation of the elemental composition.
Synthesis and Analytical Protocols
Reproducible synthesis and rigorous analysis are critical for any research application. The following protocols are based on established, authoritative methods for preparing and analyzing indazole derivatives.[6][9][10]
Synthetic Protocol: The [3+2] Cycloaddition Approach
This method utilizes the in-situ generation of benzyne from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which then undergoes a [3+2] cycloaddition with a diazo compound.[9] While this protocol is for the 3-carboxylate isomer, the principles are directly applicable. Modification of the starting triflate precursor would be required to yield the 4-carboxylate product.
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a three-necked round-bottomed flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Addition: Charge the flask with the appropriate aryne precursor (e.g., a substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (1.0 equiv) and ethyl diazoacetate (1.5 equiv).
-
Solvent & Cooling: Add anhydrous tetrahydrofuran (THF) via cannula and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Initiation: While stirring vigorously, add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.8 equiv) dropwise over 40 minutes. The TBAF initiates the formation of the reactive benzyne intermediate.
-
Reaction: Stir the mixture for 1.5 hours at -78 °C, then allow it to warm slowly to room temperature overnight.
-
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.[9]
A generalized workflow for the synthesis of indazole esters via a benzyne cycloaddition reaction.
Analytical Workflow: Ensuring Purity and Identity
Confirming the identity and purity of the synthesized material is a self-validating system essential for trustworthy results.
Step-by-Step Methodology:
-
Purity Assessment (HPLC):
-
Prepare a stock solution of the sample in methanol or acetonitrile (~1 mg/mL).
-
Inject onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at wavelengths such as 254 nm and 280 nm.
-
Purity is determined by the area percentage of the main peak. A purity of ≥97% is standard for research applications.[3]
-
-
Identity Confirmation (NMR):
-
Dissolve ~5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.
-
Compare the observed spectra with the predicted patterns.
-
-
Functional Group Analysis (IR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum and identify key peaks, paying special attention to the N-H and C=O stretching regions.
-
-
Molecular Weight Verification (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/acetonitrile).
-
Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Measure the exact mass of the [M+H]⁺ ion and confirm that it matches the calculated theoretical mass for C₁₀H₁₁N₂O₂⁺ (191.0815) within a narrow tolerance (e.g., < 5 ppm).
-
A self-validating workflow for the analysis of Ethyl 1H-indazole-4-carboxylate.
References
-
Chem-Impex International. (n.d.). Ethyl 1H-indazole-4-carboxylate. Retrieved from [Link]
-
Shi, F., & Larock, R. C. (2007). Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 84, 285. Retrieved from [Link]
-
Wang, L., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry, Supplementary Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-(4-Methoxy-phenylcarbamoyl)-1H-imidazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Carboxylate bands [cm−1] in the IR spectra of 1-11. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]
-
Autechaux, A. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Retrieved from [Link]
-
ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. Retrieved from [Link]
-
SciELO. (n.d.). 1H-[3][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1H-indazole-5-carboxylate. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions. Retrieved from [Link]
-
ResearchGate. (2020). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Electrospray ionization mass spectrometry fragmentation pathways. Retrieved from [Link]
-
Asian Journal of Chemistry. (2025). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. bloomtechz.com [bloomtechz.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
